![molecular formula C11H13N3O2 B3043165 Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate CAS No. 76075-25-7](/img/structure/B3043165.png)
Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate
Overview
Description
Ethyl 5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylate is a chemical compound with the molecular formula C11H13N3O2 . It is categorized under esters . It is used in life science research .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidines, which includes this compound, involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . For instance, one method involves the reflux of a compound in phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H13N3O2 . The molecular weight of this compound is 219.243 .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines, including this compound, have been the focus of various chemosynthetic methodologies. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.243 .Scientific Research Applications
Antituberculosis Activity
Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate derivatives demonstrate significant applications in antituberculosis activity. A study focused on the synthesis and evaluation of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives revealed moderate to good antituberculosis activity against Mycobacterium tuberculosis (Jadhav et al., 2016). Additionally, another research highlighted the potent antituberculosis activity of similar compounds against multi- and extensive drug-resistant Mtb strains (Moraski et al., 2011).
Synthesis and Biological Evaluation
Various studies have synthesized and evaluated the biological applications of this compound derivatives. For instance, research on ethyl 2-amino-6-ferrocenylpyrimidine-5-carboxylates assessed their in vitro antitumor activity against multiple human tumor cell lines, suggesting biological specificity (Klimova et al., 2012). Another study synthesized novel benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives, evaluating their potential as anticancer agents (Nagarapu et al., 2013).
Chemical Synthesis and Characterization
Research has also focused on the chemical synthesis and characterization of this compound derivatives. A study detailed the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, contributing to the understanding of their structural properties (Mohamed, 2021). Additionally, the reactivity of related pyrimidin-4(3H)-ones was investigated, leading to the synthesis of furo-[2,3-d]-pyrimidine and furo[3,2-e]imidazo-[1,2-c]pyrimidine carboxylates (Masevičius et al., 2009).
Future Directions
Imidazo[1,2-a]pyrimidines, including Ethyl 5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylate, have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This suggests that these compounds may have potential for further exploration in drug development and other applications in medicinal chemistry.
Mechanism of Action
Target of Action
Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridine analogues . These analogues have been recognized for their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridine analogues, to which this compound belongs, have been studied for their anti-tb properties . They are believed to interact with the bacterial cells, leading to a reduction in bacterial growth .
Biochemical Pathways
Given the reported anti-tb activity of related compounds, it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and replication of tb bacteria .
Result of Action
This suggests that the compound may have a similar effect, leading to a reduction in the growth of TB bacteria .
properties
IUPAC Name |
ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-4-16-10(15)9-6-14-8(3)5-7(2)12-11(14)13-9/h5-6H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPSJGHPQNUUPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC(=NC2=N1)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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